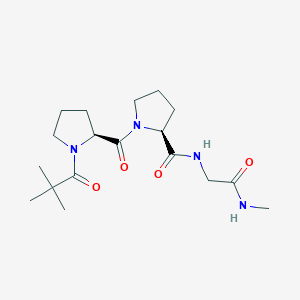
1-(2,2-Dimethylpropanoyl)-L-prolyl-L-prolyl-N-methylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dimethylpropanoyl)-L-prolyl-L-prolyl-N-methylglycinamide is a synthetic compound with a complex structure It is characterized by the presence of multiple functional groups, including amides and prolines, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylpropanoyl)-L-prolyl-L-prolyl-N-methylglycinamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to use 2,2-dimethylpropanoyl chloride as a starting material . This compound can be reacted with L-proline and N-methylglycine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are also implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
1-(2,2-Dimethylpropanoyl)-L-prolyl-L-prolyl-N-methylglycinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or proline groups, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, alkyl halides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
科学的研究の応用
1-(2,2-Dimethylpropanoyl)-L-prolyl-L-prolyl-N-methylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2,2-Dimethylpropanoyl)-L-prolyl-L-prolyl-N-methylglycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,2-Dimethylpropanoyl chloride: A precursor used in the synthesis of the target compound.
L-proline: An amino acid that is part of the compound’s structure.
N-methylglycine: Another component of the compound.
Uniqueness
1-(2,2-Dimethylpropanoyl)-L-prolyl-L-prolyl-N-methylglycinamide is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
87587-53-9 |
|---|---|
分子式 |
C18H30N4O4 |
分子量 |
366.5 g/mol |
IUPAC名 |
(2S)-1-[(2S)-1-(2,2-dimethylpropanoyl)pyrrolidine-2-carbonyl]-N-[2-(methylamino)-2-oxoethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H30N4O4/c1-18(2,3)17(26)22-10-6-8-13(22)16(25)21-9-5-7-12(21)15(24)20-11-14(23)19-4/h12-13H,5-11H2,1-4H3,(H,19,23)(H,20,24)/t12-,13-/m0/s1 |
InChIキー |
VOOFJNJRDVSPFH-STQMWFEESA-N |
異性体SMILES |
CC(C)(C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)NC |
正規SMILES |
CC(C)(C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



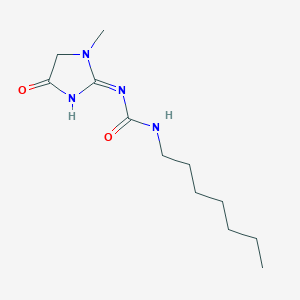
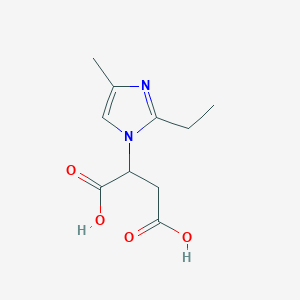
![1-[4-(Methanesulfinyl)phenyl]propan-2-one](/img/structure/B14388790.png)
![2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14388792.png)
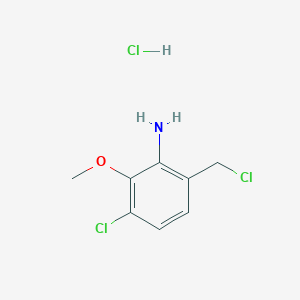
![N-Methoxy-N-methyl-N'-[4-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14388800.png)
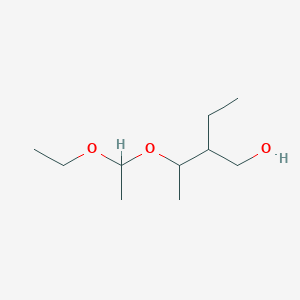

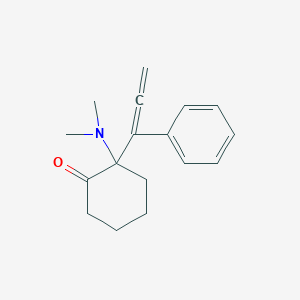
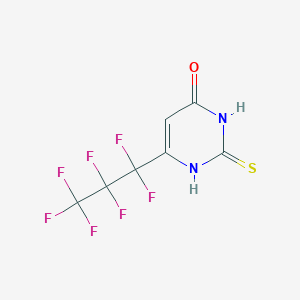
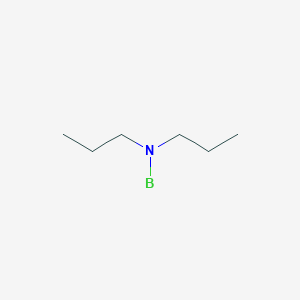
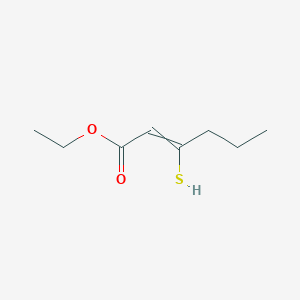
![9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene](/img/structure/B14388855.png)
